

Application Notes and Protocols: Long-Term Storage of NCRW0005-F05

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Compound of Interest

Compound Name: NCRW0005-F05

Cat. No.: B2537298

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Audience: Researchers, scientists, and drug development professionals.

1. Introduction

NCRW0005-F05 is a potent and selective antagonist of the G protein-coupled receptor 139 (GPR139), with an IC₅₀ value of 0.21 μ M.^{[1][2][3]} It is a valuable research tool for studying the pharmacology of GPR139 and its role in various physiological processes, including potential applications in research related to diabetes, obesity, and Parkinson's disease.^{[1][4]} Proper storage and handling of **NCRW0005-F05** are crucial to maintain its stability and ensure the reliability and reproducibility of experimental results. These application notes provide detailed protocols for the long-term storage of **NCRW0005-F05** in both solid form and in solution.

2. Product Information

- Chemical Name: 3,3-difluoro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one^{[2][3]}
- Molecular Formula: C₁₆H₁₃F₂NO₂^{[2][4]}
- Molecular Weight: 289.28 g/mol ^[3]
- Purity: \geq 98%^[2]
- Appearance: Solid powder^[4]

3. Recommended Long-Term Storage Conditions

To ensure the long-term stability of **NCRW0005-F05**, it is essential to adhere to the following storage conditions, which have been compiled from various supplier datasheets.

3.1. Storage of Solid Compound

The solid form of **NCRW0005-F05** is stable for an extended period when stored under the appropriate conditions.

Storage Condition	Temperature	Duration
Powder	-20°C	≥ 2 to 4 years[2][5]

3.2. Storage of Stock Solutions

Once dissolved in a solvent, the stability of **NCRW0005-F05** is more limited. It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Solvent	Storage Temperature	Duration
DMSO	-80°C	6 months to 1 year[1][4]
DMSO	-20°C	1 month[1]

4. Experimental Protocols

4.1. Preparation of Stock Solutions

NCRW0005-F05 is soluble in dimethyl sulfoxide (DMSO) and sparingly soluble in ethanol.[2] For most in vitro applications, DMSO is the solvent of choice.

Materials:

- **NCRW0005-F05** powder
- Anhydrous or newly opened, high-purity DMSO
- Sterile, polypropylene microcentrifuge tubes

- Calibrated pipettes and sterile tips
- Inert gas (e.g., argon or nitrogen) - Optional but recommended[2]

Protocol:

- Equilibrate the vial of **NCRW0005-F05** powder to room temperature before opening to prevent moisture condensation.
- Weigh the desired amount of **NCRW0005-F05** powder in a sterile microcentrifuge tube.
- Add the calculated volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 2.89 mg of **NCRW0005-F05** in 1 mL of DMSO. The solubility in DMSO is reported to be ≥ 10 mg/mL and as high as 100 mg/mL.[1][2]
- Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
- (Optional) To enhance stability, purge the headspace of the stock solution vial with an inert gas before capping.[2]
- Aliquot the stock solution into smaller volumes in sterile, tightly sealed polypropylene tubes to minimize freeze-thaw cycles.
- Label each aliquot clearly with the compound name, concentration, date of preparation, and storage temperature.
- Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.

4.2. Workflow for Handling and Storage of **NCRW0005-F05**

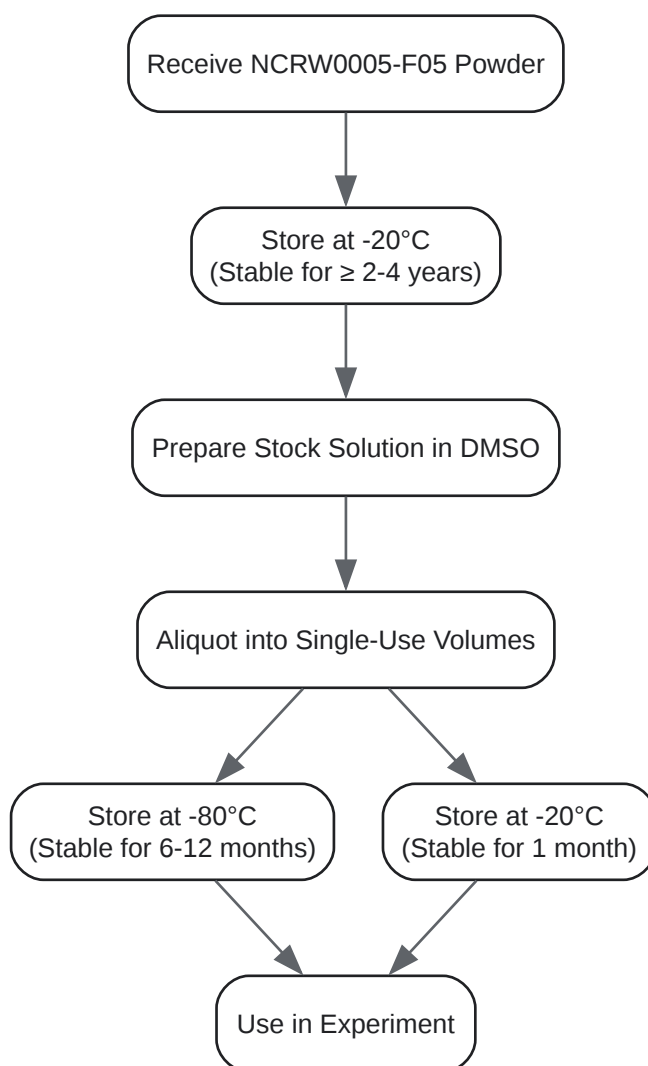


Figure 1. Workflow for Handling and Long-Term Storage of NCRW0005-F05

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Caption: Figure 1. A logical workflow for the proper handling and storage of **NCRW0005-F05**.

5. Mechanism of Action and Signaling Pathway

NCRW0005-F05 acts as an antagonist at the GPR139 receptor. GPR139 is an orphan GPCR that is predominantly expressed in the central nervous system. It is understood to couple to Gαq/11 G-proteins.[6] Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). As an antagonist,

NCRW0005-F05 blocks the binding of the endogenous ligand (or an agonist) to GPR139, thereby inhibiting this signaling cascade.

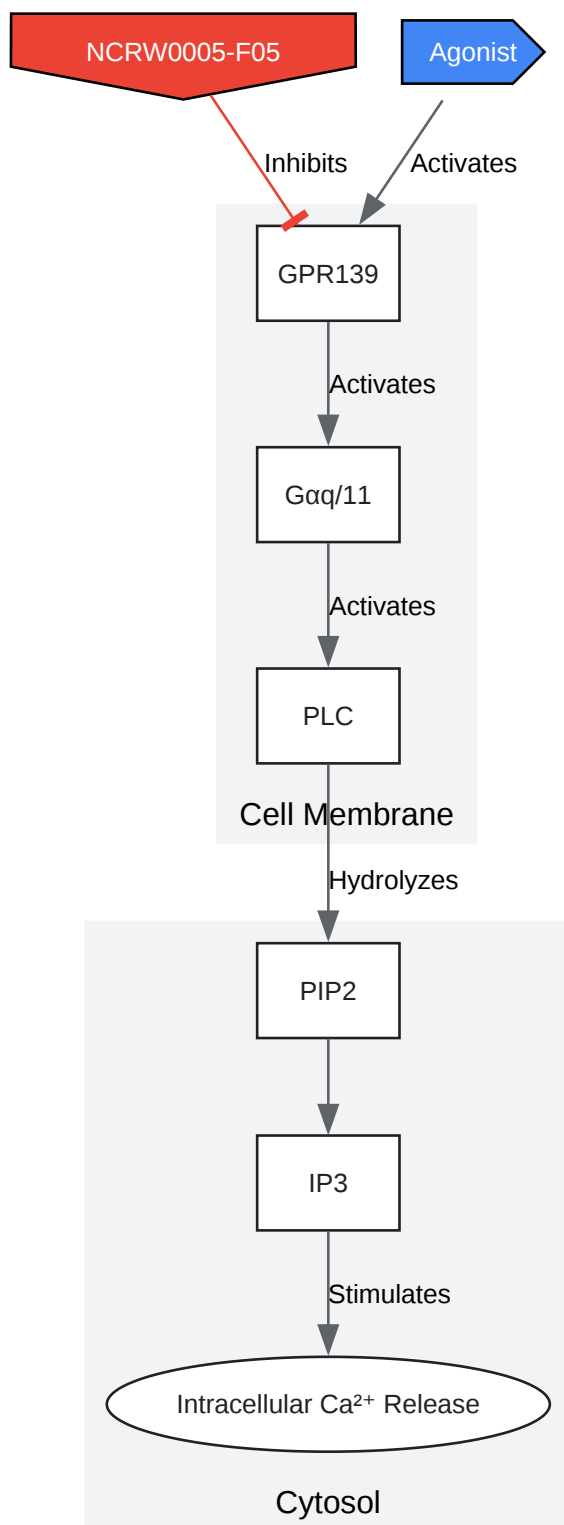


Figure 2. GPR139 Signaling Pathway and Inhibition by NCRW0005-F05

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Caption: Figure 2. Simplified GPR139 signaling cascade and the inhibitory action of **NCRW0005-F05**.

6. Safety Precautions

NCRW0005-F05 is for research use only and not for human or veterinary use.[2] It should be considered a hazardous material until further information is available. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid ingestion, inhalation, and contact with eyes and skin. Wash hands thoroughly after handling.[2] For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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